Uvarigranol C
Overview
Description
Uvarigranol C is a natural compound that belongs to the polyoxygenated cyclohexene family. It is isolated from the stems of the plant Uvaria boniana, which is part of the Annonaceae family . This compound has gained significant attention due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Uvarigranol C is typically isolated from natural sources rather than synthesized in a laboratory. The compound is extracted from the stems of Uvaria boniana using various chromatographic techniques . The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its natural origin and the complexity of its extraction process. The compound is primarily produced for research purposes in small quantities .
Chemical Reactions Analysis
Types of Reactions: Uvarigranol C undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for various applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.
Scientific Research Applications
Uvarigranol C has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying polyoxygenated cyclohexenes and their reactivity.
Industry: The compound’s unique chemical structure makes it a valuable candidate for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of Uvarigranol C involves its interaction with various molecular targets and pathways. The compound is known to exert its effects by modulating oxidative stress and inflammation pathways. It interacts with key enzymes and receptors involved in these processes, leading to its observed biological activities .
Comparison with Similar Compounds
- Uvarigranol D
- Polyoxygenated cyclohexenes
Comparison: Uvarigranol C is unique due to its specific polyoxygenated cyclohexene structure and the presence of an ethoxy group.
Properties
IUPAC Name |
[(1R,2R,5S,6R)-5-benzoyloxy-2-ethoxy-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O7/c1-2-28-19-14-13-18(30-22(26)17-11-7-4-8-12-17)20(24)23(19,27)15-29-21(25)16-9-5-3-6-10-16/h3-14,18-20,24,27H,2,15H2,1H3/t18-,19+,20+,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUAKQUSLVHHOC-VAWZGJIGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C=CC(C(C1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1C=C[C@@H]([C@H]([C@@]1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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